Home > Products > Screening Compounds P102991 > Topoisomerase I inhibitor 6
Topoisomerase I inhibitor 6 -

Topoisomerase I inhibitor 6

Catalog Number: EVT-15277039
CAS Number:
Molecular Formula: C23H21N7O
Molecular Weight: 411.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Topoisomerase I inhibitor 6 is a compound that targets the enzyme topoisomerase I, which plays a crucial role in DNA replication and transcription by inducing single-strand breaks in DNA. This compound is part of a broader class of topoisomerase inhibitors that are significant in both antibiotic and anticancer therapies. Topoisomerase inhibitors can be classified into two main categories: catalytic inhibitors, which prevent the enzyme from cleaving DNA, and poisons, which trap the enzyme on DNA, leading to cytotoxic effects. The development of topoisomerase I inhibitors has been driven by the need for effective cancer treatments due to their ability to induce DNA damage and apoptosis in rapidly dividing cells .

Source and Classification

Topoisomerase I inhibitors are derived from various sources, including natural products and synthetic compounds. The initial discovery of topoisomerase inhibitors came from natural products like camptothecin, which was isolated from the Chinese tree Camptotheca acuminata. Other classes have emerged from synthetic origins, such as indolocarbazoles and quinolones. Topoisomerase I inhibitor 6 specifically belongs to a category of synthetic derivatives designed to enhance efficacy and reduce toxicity compared to earlier compounds .

Synthesis Analysis

The synthesis of topoisomerase I inhibitor 6 involves several chemical reactions aimed at modifying existing structures to enhance their biological activity. The general synthetic route typically starts with a parent compound, which is then modified through various methods such as amide formation or cyclization.

  1. Starting Material: The synthesis often begins with an indolizinoquinolinedione framework.
  2. Modification: Key modifications may include the introduction of substituents at specific positions (e.g., C-6) to improve inhibitory activity against topoisomerase I.
  3. Reactions: Techniques such as acid chloride formation followed by amination are commonly employed to synthesize derivatives with desired properties .

Technical details regarding the reaction conditions, yields, and purification methods are crucial for replicating the synthesis in a laboratory setting.

Molecular Structure Analysis

Topoisomerase I inhibitor 6 has a complex molecular structure characterized by multiple rings and functional groups that contribute to its biological activity. The molecular formula typically includes carbon, hydrogen, nitrogen, and oxygen atoms arranged in a specific configuration that allows for effective binding to the enzyme.

  • Molecular Formula: C20H16N2O4
  • Molecular Weight: Approximately 348.36 g/mol
  • Structural Features: The compound features a quinoline backbone with additional substituents that enhance its interaction with topoisomerase I .

Data regarding the three-dimensional conformation of the molecule can be obtained through techniques such as X-ray crystallography or NMR spectroscopy.

Chemical Reactions Analysis

The chemical reactions involving topoisomerase I inhibitor 6 primarily focus on its interaction with DNA and the topoisomerase enzyme:

  1. Binding Mechanism: The inhibitor binds to the topoisomerase I-DNA complex, stabilizing it and preventing the re-ligation of DNA strands.
  2. Enzymatic Inhibition: This interaction leads to the accumulation of single-strand breaks in DNA, ultimately resulting in cellular apoptosis .

Technical details about reaction kinetics, binding affinities, and thermodynamic parameters can provide deeper insights into the efficacy of this compound.

Mechanism of Action

The mechanism of action for topoisomerase I inhibitor 6 involves several steps:

  1. Binding: The inhibitor binds to the active site of topoisomerase I, forming a stable complex with the enzyme-DNA substrate.
  2. Prevention of Re-ligation: By stabilizing this complex, the inhibitor prevents the enzyme from re-ligating the cleaved DNA strands.
  3. Induction of DNA Damage: This inhibition results in increased DNA damage due to unresolved breaks, leading to cell cycle arrest and apoptosis .

Data supporting these mechanisms often include biochemical assays demonstrating changes in enzyme activity in the presence of the inhibitor.

Physical and Chemical Properties Analysis

Topoisomerase I inhibitor 6 exhibits several physical and chemical properties that are relevant for its application:

  • Appearance: Typically appears as a yellow solid.
  • Solubility: Soluble in organic solvents like dimethyl sulfoxide.
  • Stability: Stability under various pH conditions is crucial for its effectiveness as a therapeutic agent.
  • Toxicity Profile: Safety assessments indicate potential toxicity; therefore, handling precautions are necessary .

Relevant data might include solubility tests, stability studies under different temperatures, and pH levels.

Applications

Topoisomerase I inhibitors like compound 6 have significant applications in scientific research and medicine:

  1. Cancer Therapy: These compounds are primarily utilized in treating various cancers due to their ability to induce apoptosis in rapidly dividing cells.
  2. Antibiotic Development: Some derivatives have shown promise as antibiotics by targeting bacterial topoisomerases.
  3. Research Tools: They serve as important tools for studying DNA biology and cellular processes related to replication and repair .
Introduction to Topoisomerase I Inhibition in Cancer Therapeutics

Role of Topoisomerase I in DNA Replication and Transcription Dynamics

Topoisomerase I (Top1) is an essential nuclear enzyme that resolves DNA topological stress during replication and transcription. It operates via a "controlled rotation" mechanism, where it cleaves one strand of duplex DNA by forming a transient covalent bond between its catalytic tyrosine residue (Tyr723 in humans) and the 3'-phosphoryl end of the broken DNA strand. This allows the intact strand to rotate, relieving superhelical tension before religation occurs [3] [7] [8]. Unlike type II topoisomerases, Top1 functions independently of ATP or magnesium cofactors, making it a highly efficient regulator of DNA topology [7].

In cancer cells, elevated Top1 expression supports rapid proliferation by facilitating DNA unwinding during heightened replication and transcription. Topoisomerase I inhibitors exploit this dependency by trapping the Top1-DNA cleavage complex (Top1cc), preventing DNA relegation. This converts transient single-strand breaks into cytotoxic double-strand breaks (DSBs) upon collision with replication forks or transcription machinery [3] [5] [8]. Such DSBs trigger apoptosis, preferentially targeting malignant cells with high Top1 activity.

  • Table 1: Classification of Topoisomerase Inhibitors by Mechanism
    Inhibitor TypeAction MechanismRepresentative Agents
    Catalytic InhibitorsSuppress enzyme activity without stabilizing cleavage complexesNone clinically approved
    Poison InhibitorsStabilize Top1-DNA cleavage complex, preventing religationCamptothecins, Non-camptothecins (e.g., Topoisomerase I inhibitor 6)
    Dual-Targeting AgentsInhibit both Top1 and Top2Indolocarbazoles (e.g., Edotecarin)

Historical Evolution of Topoisomerase I Inhibitors: From Camptothecins to Synthetic Derivatives

The first Top1 inhibitor, camptothecin (CPT), was isolated in 1966 from the bark of Camptotheca acuminata (Chinese happy tree) [4] [7] [9]. Despite potent antitumor activity, early clinical trials failed due to severe toxicity from its sodium salt formulation and chemical instability. CPT's lactone ring (E-ring) undergoes rapid hydrolysis at physiological pH, converting it to a carboxylate form with 10-fold lower activity and high albumin binding, reducing bioavailability [7] [9].

Structural optimization yielded semi-synthetic derivatives:

  • Topotecan and irinotecan (FDA-approved in the 1990s) improved water solubility but retained lactone instability and susceptibility to drug efflux pumps (ABCG2/ABCB1) [7] [9].
  • Belotecan and gimatecan (clinical candidates) featured modified E-rings to enhance stability, yet clinical resistance persisted [7] [9].

This spurred development of synthetic non-camptothecins:

  • Indenoisoquinolines (e.g., LMP-400): Bind Top1 at sites distinct from CPT, resisting mutations like N722S [4] [7].
  • Phenanthridines (e.g., ARC-111): Exhibit prolonged Top1cc stabilization [4].
  • Indolocarbazoles (e.g., Edotecarin): Dual Top1/Top2 inhibition with reduced reversibility [4] [7].

Rationale for Developing Non-Camptothecin Inhibitors: Clinical Limitations and Resistance Mechanisms

Despite clinical utility, camptothecins face three key limitations:

Chemical Instability

The lactone ring's hydrolysis compromises pharmacokinetics, necessitating prolonged infusions. Synthetic inhibitors like Genz-644282 (a phenanthridine) and indenoisoquinolines lack this ring, enhancing plasma stability [5] [7] [10].

Resistance Mechanisms

  • Mutations in TOP1 Gene: N722S, D533G, and R364H mutations impair CPT binding by altering Top1's catalytic pocket [5] [7] [10].
  • Drug Efflux Transporters: ABCG2 overexpression reduces intracellular CPT accumulation [7].
  • Altered DNA Repair: Enhanced DSB repair via homologous recombination confers resistance [5].

Non-camptothecins overcome these:

  • Topoisomerase I inhibitor 6 (Compound 3) maintains efficacy against CPT-resistant cells expressing N722S mutants by engaging Top1 through alternative residues (e.g., Arg364) [5] [6] [10].
  • Indenoisoquinolines resist ABCG2-mediated efflux due to structural rigidity [4] [7].

Selectivity for Cancer Cells

Non-camptothecins demonstrate improved therapeutic windows. Topoisomerase I inhibitor 6 shows 4-fold higher cytotoxicity in MCF7 breast cancer cells (IC₅₀ = 2.5 μM) versus non-cancerous HEK293 cells (IC₅₀ > 10 μM) [2] [6]. This selectivity arises from:

  • Preferential accumulation of DSBs in cancer cells with defective DNA repair.
  • Reduced off-target effects due to structural precision.
  • Table 2: Profile of Topoisomerase I Inhibitor 6 (Compound 3)
    PropertySpecification
    Chemical NameTopoisomerase I inhibitor 6 (Compound 3)
    CAS Number2393082-56-7
    Molecular FormulaC₂₃H₂₁N₇O
    Molecular Weight411.46 g/mol
    MechanismTraps DNA-Top1 cleavage complex
    Cytotoxicity (IC₅₀)MCF7: 2.5 μM; HEK293: >10 μM
    Research ApplicationsCancer therapeutics (solid tumors/lymphomas)

The evolution from camptothecins to synthetic inhibitors like Topoisomerase I inhibitor 6 represents a strategic advance toward overcoming pharmacological and resistance barriers, positioning non-camptothecins as promising next-generation Top1-targeted agents [2] [5] [6].

Properties

Product Name

Topoisomerase I inhibitor 6

IUPAC Name

6-(4-aminophenyl)-N-(3-imidazol-1-ylpropyl)-3-(1,3,4-oxadiazol-2-yl)quinolin-4-amine

Molecular Formula

C23H21N7O

Molecular Weight

411.5 g/mol

InChI

InChI=1S/C23H21N7O/c24-18-5-2-16(3-6-18)17-4-7-21-19(12-17)22(20(13-27-21)23-29-28-15-31-23)26-8-1-10-30-11-9-25-14-30/h2-7,9,11-15H,1,8,10,24H2,(H,26,27)

InChI Key

ZKIKODBQYDIGIR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CC3=C(C(=CN=C3C=C2)C4=NN=CO4)NCCCN5C=CN=C5)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.